Phenyl 2-chloropropanoate
CAS No.: 54225-09-1
Cat. No.: VC18505656
Molecular Formula: C9H9ClO2
Molecular Weight: 184.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54225-09-1 |
|---|---|
| Molecular Formula | C9H9ClO2 |
| Molecular Weight | 184.62 g/mol |
| IUPAC Name | phenyl 2-chloropropanoate |
| Standard InChI | InChI=1S/C9H9ClO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,1H3 |
| Standard InChI Key | PTFWCFRZCGETRS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)OC1=CC=CC=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and IUPAC Nomenclature
Phenyl 2-chloropropanoate is systematically named according to IUPAC guidelines as phenyl 2-chloropropanoate, reflecting the esterification of 2-chloropropanoic acid with phenol . Its structure consists of a propanoate backbone with a chlorine atom at the second carbon and a phenyl group attached via an ester linkage.
Structural Depiction and Isomerism
The compound’s 2D structure (Figure 1) highlights the chloro substituent at the β-position of the propanoate chain. This positional isomerism distinguishes it from phenyl 3-chloropropanoate (CAS 24552-27-0), where the chlorine resides at the terminal carbon . The 3D conformational analysis reveals a planar ester group and a staggered arrangement of the chlorinated carbon, minimizing steric hindrance .
Table 1: Key Chemical Properties of Phenyl 2-Chloropropanoate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.62 g/mol |
| CAS Number | 54225-09-1 |
| IUPAC Name | Phenyl 2-chloropropanoate |
| SMILES | ClCC(=O)Oc1ccccc1 |
Synthesis and Production Methodologies
Esterification of 2-Chloropropanoic Acid
The most direct synthesis involves the esterification of 2-chloropropanoic acid with phenol. This reaction typically employs acid catalysts such as sulfuric acid or -toluenesulfonic acid under reflux conditions . For example:
Yields are optimized by removing water via azeotropic distillation or molecular sieves .
Alternative Routes: Acyl Chloride Intermediate
An alternative method utilizes 2-chloropropanoyl chloride, which reacts with phenol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts:
This approach achieves higher purity and faster reaction kinetics compared to direct esterification .
Physicochemical Properties and Reactivity
Stability and Decomposition
Phenyl 2-chloropropanoate exhibits moderate thermal stability, decomposing above 200°C to release chlorine-containing fragments. Hydrolysis under acidic or basic conditions regenerates 2-chloropropanoic acid and phenol, underscoring its sensitivity to nucleophilic attack at the ester carbonyl .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at (C=O stretch) and (C-Cl stretch) .
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NMR: NMR signals include a triplet for the chlorinated methylene () and aromatic protons () .
Applications and Industrial Relevance
Intermediate in Pharmaceutical Synthesis
Phenyl 2-chloropropanoate serves as a precursor in the synthesis of β-chlorinated ketones and amines, which are pivotal in antimalarial and anticancer drug development . Its chloroester group participates in nucleophilic substitutions, enabling the construction of complex heterocycles.
Agrochemical Utilization
In agrochemistry, the compound is leveraged to synthesize chlorinated herbicides and fungicides. Its lipophilic nature enhances membrane permeability in target organisms, improving efficacy .
Comparative Analysis with Structural Isomers
Phenyl 3-Chloropropanoate (β-Chloropropanoate)
The 3-chloro isomer (CAS 24552-27-0) shares the same molecular formula but differs in chlorine placement. This positional variance alters reactivity; for instance, the 3-chloro derivative undergoes faster hydrolysis due to reduced steric hindrance .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.
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Biological Activity Screening: Evaluating antimicrobial and anticancer potential in vitro.
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